molecular formula C33H46Cl2N2O3 B009144 Hael-chlorambucil CAS No. 107480-21-7

Hael-chlorambucil

Cat. No. B009144
M. Wt: 589.6 g/mol
InChI Key: PBKHSKUCHZCYLT-AVMGXJNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hael-chlorambucil is a chemical compound that is widely used in scientific research for its anti-cancer properties. It is a derivative of chlorambucil, which is a chemotherapy drug used to treat leukemia and lymphoma. Hael-chlorambucil has been found to be more effective and less toxic than chlorambucil, making it a promising candidate for further research.

Mechanism Of Action

Hael-chlorambucil works by alkylating DNA, which interferes with the replication and transcription of cancer cells. This leads to the activation of apoptotic pathways, ultimately resulting in cell death. The compound has also been found to inhibit the activity of enzymes involved in DNA repair, further enhancing its anti-cancer effects.

Biochemical And Physiological Effects

Hael-chlorambucil has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of Hael-chlorambucil is its high potency and selectivity for cancer cells. This makes it an ideal candidate for use in lab experiments, as it allows researchers to study the effects of the compound on cancer cells without affecting healthy cells. However, one limitation of Hael-chlorambucil is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of exciting future directions for research on Hael-chlorambucil. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the compound's effects on different types of cancer, including solid tumors. Finally, there is growing interest in the use of Hael-chlorambucil in combination with other anti-cancer drugs, as part of a multi-modal approach to cancer treatment.

Synthesis Methods

Hael-chlorambucil can be synthesized using a modified version of the traditional chlorambucil synthesis method. The process involves the reaction of 4-hydroxybutyl chloroformate with 4-(2-aminoethyl)phenol to produce the intermediate 4-(2-chloroethyl)phenol. This intermediate is then reacted with N-(2-aminoethyl)-3-aminopropylmethacrylamide to produce Hael-chlorambucil.

Scientific Research Applications

Hael-chlorambucil has been extensively studied for its anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. The compound works by inducing apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells.

properties

CAS RN

107480-21-7

Product Name

Hael-chlorambucil

Molecular Formula

C33H46Cl2N2O3

Molecular Weight

589.6 g/mol

IUPAC Name

[(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1

InChI Key

PBKHSKUCHZCYLT-AVMGXJNKSA-N

Isomeric SMILES

C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

synonyms

3-hydroxy-13,17-seco-5-androsten-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate
HAEL-chlorambucil

Origin of Product

United States

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